N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S2/c1-27(22,23)13-4-2-3-12(7-13)17(21)20-18-19-14(9-26-18)11-5-6-15-16(8-11)25-10-24-15/h2-9H,10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAFCBDTQUTTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzodioxole group via a coupling reaction. The final step often involves the sulfonylation of the benzamide moiety under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique structural features make it a candidate for use in material science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide with structurally or functionally related compounds from the provided evidence:
Key Observations:
Structural Variations :
- The target compound uniquely combines a thiazole ring with a methylsulfonyl group, distinguishing it from analogs like D14 (penta-dienamide chain) or Z1 (difluorobenzo-dioxol and cyclopropane) . The methylsulfonyl group may confer superior solubility and metabolic stability compared to methylthio (e.g., 89 ) or acetyl (e.g., 8a ) substituents .
Synthesis and Yield :
- Yields for comparable compounds vary widely (13.7–80%), with thiadiazole derivatives (e.g., 8a ) showing higher efficiency (~80%) than benzo-dioxol-containing dienamides (e.g., D14 , 13.7%) . The target compound’s synthesis would likely require optimized coupling steps for the methylsulfonyl group.
Thermal Stability :
- Melting points correlate with structural rigidity. Thiadiazole derivatives (e.g., 8a , mp 290°C) exhibit higher thermal stability than dienamides (e.g., D14 , mp ~210°C) due to aromatic stacking and hydrogen bonding .
Spectral Signatures :
- IR spectra for benzamide derivatives consistently show C=O stretches near 1600–1680 cm⁻¹ . The target compound’s methylsulfonyl group would display symmetric/asymmetric SO₂ stretches at ~1150 and 1350 cm⁻¹, absent in analogs like D14 or 8a .
The methylsulfonyl group in the target compound may enhance target binding via polar interactions, akin to sulfonamide-based drugs .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a combination of a benzo[d][1,3]dioxole moiety and a thiazole ring, which are known for their diverse pharmacological effects. The methylsulfonyl group enhances its solubility and bioavailability. The structural formula can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cell proliferation and signaling pathways.
- Anticancer Activity : Preliminary studies suggest that it may inhibit specific cellular pathways associated with tumor growth and proliferation.
- Antimicrobial Properties : The thiazole and dioxole components are known to enhance biological activity through enzyme inhibition or modulation of signaling pathways.
Anticancer Activity
A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 26 to 65 µM against four different cancer cell lines, indicating promising anticancer potential .
Antidiabetic Potential
In related research on benzodioxole derivatives, compounds similar to this compound were evaluated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. Notably, certain derivatives displayed IC50 values as low as 0.68 µM, suggesting strong inhibitory effects while maintaining safety for normal cells (IC50 > 150 µM) .
Case Study 1: Anticancer Efficacy
In vitro studies assessed the efficacy of this compound against various cancer cell lines. Results indicated a concentration-dependent cytotoxic effect, with significant reductions in cell viability observed at higher concentrations.
Case Study 2: Antidiabetic Effects
In vivo experiments using a streptozotocin-induced diabetic mice model demonstrated that administration of similar benzodioxole compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This highlights the potential of these compounds in managing diabetes.
Comparative Analysis of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Thiazole + dioxole + methylsulfonyl | Anticancer, Antidiabetic |
| Benzodioxole Derivatives | Varies | Antidiabetic (IC50 = 0.68 µM), Anticancer (IC50 = 26–65 µM) |
| Thiazolidine Derivatives | Thiazole ring | Enzyme inhibition (α-amylase IC50 = 15.26 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
